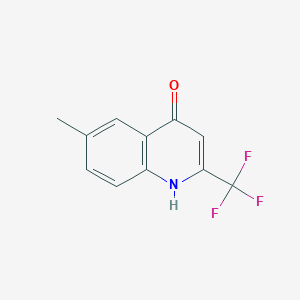

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVMZLUVACVTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937736 | |

| Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1701-20-8 | |

| Record name | 6-Methyl-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

CAS Number: 1701-20-8

This technical guide provides an in-depth overview of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, synthesis, and known biological activities, supported by experimental protocols and pathway diagrams.

Physicochemical Properties

This compound is a quinoline derivative characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position.[1][2][3] These substitutions significantly influence its chemical reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 1701-20-8 | [3] |

| Molecular Formula | C₁₁H₈F₃NO | [1] |

| Molecular Weight | 227.18 g/mol | [1] |

| Melting Point | 252-253 °C | [1] |

| MDL Number | MFCD00153192 | [1] |

| Hazard | Irritant | [1] |

Synthesis

The synthesis of 4-hydroxyquinolines is often achieved through the Conrad-Limpach reaction.[4][5][6] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For this compound, the likely starting materials would be 4-methylaniline and ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocol: Modified Conrad-Limpach Synthesis

Step 1: Condensation

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methylaniline (1 equivalent), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 equivalents), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continue for several hours to ensure the azeotropic removal of water.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude enamine intermediate.

Step 2: Cyclization

-

Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A in a three-necked flask equipped with a mechanical stirrer and a condenser.

-

Heat the mixture to approximately 250 °C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

dot

Caption: Conrad-Limpach synthesis workflow.

Biological Activities and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, and this compound is a promising scaffold for the development of new therapeutic agents and research tools.

Anti-inflammatory and Antimicrobial Potential

This compound is noted as a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.[8] The quinoline core is a common feature in many antibacterial and anti-inflammatory drugs.

Antitubercular and Antiplasmodial Activity

Derivatives of 4-hydroxy-2-(trifluoromethyl)quinolines have been investigated as precursors for antitubercular and antiplasmodial (antimalarial) agents.[9] The hydroxyl group can be derivatized to produce compounds with enhanced activity against Mycobacterium tuberculosis and Plasmodium falciparum.

Fluorescent Probe Development

The unique structure of this compound lends itself to applications as a fluorescent probe.[10] The quinoline ring system is inherently fluorescent, and modifications can tune its photophysical properties for sensing specific analytes or for use in biological imaging.

Potential Mechanisms of Action and Signaling Pathways

While specific studies on this compound are limited, the broader class of quinoline derivatives has been shown to modulate key cellular signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation.[11][12][13] Some quinoline derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

dot

Caption: Potential inhibition of the NF-κB pathway.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation.[14][15][16] Some natural and synthetic compounds can interfere with these signaling pathways, offering a novel approach to antimicrobial therapy. Given its structural similarity to some quorum sensing molecules, this compound may act as a quorum sensing inhibitor.

dot

Caption: Potential mechanism of quorum sensing inhibition.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activities of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration as an indicator of NO production.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot

Caption: General workflows for biological assays.

Conclusion

This compound is a versatile chemical entity with considerable potential in drug discovery and as a research tool. Its synthesis via the established Conrad-Limpach reaction provides a reliable route for its preparation. The presence of the trifluoromethyl group is known to enhance metabolic stability and biological activity. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic and diagnostic applications. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. scbt.com [scbt.com]

- 4. synarchive.com [synarchive.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 7. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | ZDHHC11 Positively Regulates NF-κB Activation by Enhancing TRAF6 Oligomerization [frontiersin.org]

- 13. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural Phenolics Disrupt Microbial Communication by Inhibiting Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioorganic compounds in quorum sensing disruption: strategies, Mechanisms, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis, and key chemical characteristics of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS No: 1701-20-8). This fluorinated quinoline derivative is a valuable building block in medicinal chemistry and materials science.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in synthesis, formulation, and quality control.

| Property | Value | Source(s) |

| CAS Number | 1701-20-8 | [1][2][3] |

| Molecular Formula | C₁₁H₈F₃NO | [1][2] |

| Molecular Weight | 227.19 g/mol | [1] |

| Melting Point | 252-253 °C | [1] |

| MDL Number | MFCD00153192 | [1] |

| Hazard Identification | Irritant | [1] |

Chemical Structure and Tautomerism

Like many 4-hydroxyquinolines, this compound exhibits keto-enol tautomerism, existing in equilibrium between the hydroxy (enol) form and a quinolone (keto) form. This characteristic is crucial as it influences the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. A related compound, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is known to exist in this tautomeric form.[4]

Caption: Keto-enol tautomerism of the quinoline core.

Synthetic Protocol: Conrad-Limpach Reaction

The synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline derivatives is typically achieved via the Conrad-Limpach reaction. The following protocol is adapted from the established synthesis of the parent compound, 4-hydroxy-2-(trifluoromethyl)quinoline, by substituting aniline with 4-methylaniline (p-toluidine).[5]

Materials and Reagents

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

4-Methylaniline (p-toluidine)

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Saturated aqueous NH₄HCO₃ solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Experimental Procedure

-

Reaction Setup: Equip a round-bottomed flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the flask, add ethyl 4,4,4-trifluoro-3-oxobutanoate, 2 equivalents of 4-methylaniline, toluene (as solvent), and a catalytic amount (e.g., 0.05 eq) of p-toluenesulfonic acid.[5]

-

Reflux: Heat the mixture to 140°C and allow it to reflux overnight. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄HCO₃ solution (200 mL), water (3 x 200 mL), and saturated brine (200 mL).[5]

-

Drying and Concentration: Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude residue.

-

Purification: Purify the residue using silica gel column chromatography with a petroleum ether:ethyl acetate (e.g., 80:20) mobile phase to yield the final product, this compound.[5]

Caption: Workflow for the synthesis of the title compound.

Applications in Research and Development

While specific biological pathways for this exact molecule are not extensively documented, closely related analogs are significant in drug discovery.

-

Antimalarial and Antitubercular Agents: The fluorinated quinoline scaffold is a key precursor for developing potent antiplasmodial and antitubercular agents.[4]

-

Antimicrobial and Antifungal Development: The modified quinoline structure is utilized for its ability to bind to microbial enzyme active sites, forming the basis for new antimicrobial and antifungal drugs.[6]

-

Oncology Research: Some derivatives are studied for their potential to inhibit cancer cell growth by disrupting DNA synthesis or other vital cellular proteins.[6]

-

Fluorescent Probes: The quinoline core's inherent fluorescent properties make it a candidate for developing probes for biological imaging.[7]

This compound serves as a critical intermediate, providing a foundation for creating diverse libraries of bioactive molecules for screening and therapeutic development.[6][7]

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. scbt.com [scbt.com]

- 4. ossila.com [ossila.com]

- 5. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data

An In-depth Technical Guide to the Solubility of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from the laboratory to potential therapeutic application. This guide provides a comprehensive overview of the solubility of this compound, a heterocyclic aromatic compound with potential applications in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these values, alongside a qualitative discussion of the factors influencing its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are essential for its characterization and for designing solubility experiments.

| Property | Value |

| CAS Number | 1701-20-8[1][2] |

| Molecular Formula | C₁₁H₈F₃NO[1] |

| Molecular Weight | 227.19 g/mol [1] |

| Melting Point | 252-253 °C[1] |

| Appearance | Data not available |

Qualitative Solubility Profile

Quinoline and its derivatives are generally characterized by their aromatic heterocyclic structure, which often leads to a lipophilic nature and consequently, poor water solubility.[3] It is anticipated that this compound will follow this trend, exhibiting limited solubility in aqueous solutions and greater solubility in organic solvents.

Several structural features of this specific molecule will influence its solubility:

-

Quinoline Core: The bicyclic aromatic system is inherently hydrophobic.

-

Hydroxyl Group (-OH): The presence of a hydroxyl group can enable hydrogen bonding, which may slightly enhance solubility in protic solvents.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will likely decrease aqueous solubility.

-

Trifluoromethyl Group (-CF₃): This is a strongly lipophilic group that is expected to significantly decrease aqueous solubility.

The interplay of these functional groups suggests that while the hydroxyl group may offer some potential for interaction with polar solvents, the overall character of the molecule is likely to be hydrophobic, favoring solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| User-defined solvent 1 | |||

| User-defined solvent 2 |

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methods for determining the solubility of quinoline derivatives.[3][4]

Preparation of Saturated Solutions

This method, often referred to as the shake-flask method, is a standard technique for determining equilibrium solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Glass vials with PTFE-lined caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

Procedure:

-

Weigh Compound: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid remaining after equilibration.

-

Add Solvent: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either:

-

Sample Collection: Carefully collect an aliquot of the clear supernatant for analysis.

Quantification of Solubilized Compound

The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Using HPLC (Recommended):

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze Samples: Inject the standard solutions and the collected supernatant onto the HPLC system.

-

Determine Concentration: Use the calibration curve to determine the concentration of the compound in the supernatant based on its peak area.

Typical HPLC Parameters (to be optimized):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by a UV scan of the compound (the wavelength of maximum absorbance).

-

Injection Volume: 10-20 µL

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the equilibrium solubility of a compound.

Factors Influencing Quinoline Derivative Solubility

This diagram illustrates the key molecular features that influence the aqueous solubility of quinoline derivatives like this compound.

Caption: Key structural factors influencing the aqueous solubility of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS Number: 1701-20-8).[1] Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of reported data for closely related analogs and predicted spectroscopic values. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are also included to facilitate the analysis of this and similar quinoline derivatives.

The molecular formula for this compound is C₁₁H₈F₃NO, and its molecular weight is 227.19 g/mol .[1] The compound has a melting point of 252-253°C.[1]

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from the analysis of similar quinoline structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Broad Singlet | 1H | OH |

| ~8.0-8.2 | Singlet | 1H | H5 |

| ~7.6-7.8 | Doublet | 1H | H7 |

| ~7.4-7.6 | Doublet | 1H | H8 |

| ~7.2-7.4 | Singlet | 1H | H3 |

| ~2.4-2.6 | Singlet | 3H | CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-180 | C4 (C-OH) |

| ~145-150 (quartet, JCF ≈ 275 Hz) | CF₃ |

| ~145-148 | C8a |

| ~140-145 | C2 |

| ~130-135 | C6 |

| ~125-130 | C5 |

| ~120-125 | C7 |

| ~118-122 | C4a |

| ~115-120 | C8 |

| ~100-110 | C3 |

| ~20-25 | CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound as a solid is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | O-H stretch (intramolecular hydrogen bonding) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |

| 1620-1600 | Strong | C=C aromatic ring stretch |

| 1580-1560 | Strong | C=N stretch (quinoline ring) |

| 1400-1300 | Strong | C-F stretch (trifluoromethyl group) |

| 1250-1100 | Strong | C-O stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show the following fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 227 | 100 | [M]⁺ (Molecular Ion) |

| 208 | 40 | [M-F]⁺ |

| 199 | 60 | [M-CO]⁺ |

| 158 | 30 | [M-CF₃]⁺ |

| 130 | 20 | [M-CF₃-CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the quinoline derivative.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[2]

-

For quantitative NMR (qHNMR), an internal standard may be added.

-

-

Instrument Setup :

-

The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming to achieve sharp, symmetrical peaks.[2]

-

-

¹H NMR Spectrum Acquisition :

-

A standard single-pulse experiment is typically used.

-

Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[2]

-

-

¹³C NMR Spectrum Acquisition :

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[2]

-

-

Data Processing :

-

The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

FT-IR Spectroscopy (Solid Sample)

This protocol describes the KBr pellet method, a common technique for solid samples.[3][4]

-

Sample Preparation :

-

Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and acts as a matrix.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.[3]

-

-

Background Spectrum :

-

A background spectrum of a blank KBr pellet is run to account for any atmospheric and instrumental contributions.[4]

-

-

Sample Spectrum Acquisition :

-

Place the KBr pellet containing the sample in the sample holder of the FT-IR instrument.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction :

-

For a solid sample with sufficient volatility, direct insertion probe (DIP) is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer, and the sample is heated to induce vaporization.

-

-

Ionization :

-

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis :

-

The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.

-

Visualizations

The following diagrams illustrate generalized workflows relevant to the spectroscopic analysis of a novel compound like this compound.

Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and application of a novel chemical compound.

Caption: A typical experimental workflow for acquiring and processing NMR spectra.

References

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a specific derivative with significant potential for therapeutic applications. The incorporation of a trifluoromethyl (CF3) group is a key strategy in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates from extensive research on structurally analogous 4-hydroxyquinolines and trifluoromethyl-substituted quinolines to propose and detail its most probable mechanisms of action. This guide serves as a foundational resource for initiating research into its potential as an anticancer and antimicrobial agent.

Proposed Mechanism of Action: Anticancer Activity

The 4-hydroxyquinoline core is a recurring motif in numerous compounds exhibiting potent cytotoxic effects against various cancer cell lines. The trifluoromethyl group often enhances this activity. The anticancer potential of this compound is likely multifaceted, primarily revolving around the inhibition of critical cell signaling pathways and interference with DNA replication processes.

Inhibition of Kinase Signaling Pathways (PI3K/Akt/mTOR)

A significant body of research points to quinoline derivatives as potent inhibitors of protein kinases, which are frequently dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[1][2] Quinoline-based compounds have been identified as effective inhibitors of this cascade, often acting as ATP-competitive inhibitors of mTOR or dual PI3K/mTOR inhibitors.[2][3] By blocking these critical signaling nodes, this compound could halt cancer cell proliferation and induce apoptosis.

Inhibition of Topoisomerases

Topoisomerases are enzymes crucial for managing DNA topology during replication and transcription. Many anticancer drugs function by targeting these enzymes. Quinolines can interfere with the function of topoisomerases, leading to the stabilization of the enzyme-DNA complex.[1] This results in DNA strand breaks that cannot be resealed, ultimately triggering programmed cell death (apoptosis).

Quantitative Data: Anticancer Activity of Related Quinoline Derivatives

While specific IC50 values for this compound are not available in the reviewed literature, data from structurally similar compounds provide a strong indication of its potential potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Fluorinated Quinoline Analog (6a) | MDA-MB-468 (Breast) | ~2.5-5 | Cisplatin | 5 |

| Fluorinated Quinoline Analog (6b) | MDA-MB-468 (Breast) | ~2.5-5 | Cisplatin | 5 |

| Fluorinated Quinoline Analog (6d) | MDA-MB-468 (Breast) | ~2.5-5 | Cisplatin | 5 |

| Fluorinated Quinoline Analog (6f) | MDA-MB-468 (Breast) | ~2.5-5 | Cisplatin | 5 |

| 4-Hydroxyquinolone Analog (3g) | HCT116 (Colon) | 28.5 | Doxorubicin | - |

| 4-Hydroxyquinolone Analog (3g) | A549 (Lung) | 33.4 | Doxorubicin | - |

| Quinoline-derived Alcohol (2) | General Proliferation | 14.14 | Cisplatin | - |

Data is sourced from studies on various substituted quinoline derivatives to provide a comparative context.[4][5][6][7]

Proposed Mechanism of Action: Antimicrobial Activity

The quinolone scaffold is the basis for a major class of antibiotics. It is therefore highly probable that this compound possesses antimicrobial properties.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The classic mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are vital for bacterial DNA replication, repair, and recombination. Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[8] This leads to a cascade of events, including the cessation of DNA synthesis and the induction of the SOS response, ultimately resulting in bacterial cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound belonging to the quinoline class, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological implications. While specific, in-depth biological activity and mechanistic studies on this particular molecule are limited in publicly available literature, this guide consolidates the existing information and draws parallels from closely related analogues to highlight its potential for further investigation in drug discovery and development.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a molecule. This guide focuses on the specific derivative, this compound (CAS 1701-20-8), providing a detailed account of its chemical characteristics and historical context.

Discovery and History

The synthesis of 4-hydroxyquinolines was first reported in 1887 by Max Conrad and Leonhard Limpach.[1] Their method, now known as the Conrad-Limpach synthesis, involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[1] While the specific discovery and first synthesis of this compound are not well-documented in readily available historical records, its synthesis logically follows the principles of the Conrad-Limpach reaction. The development of fluorinated organic compounds, particularly those containing the trifluoromethyl group, gained significant momentum in the mid-20th century, suggesting the synthesis of this compound likely occurred during or after this period as chemists explored the impact of fluorine substitution on bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1701-20-8 | [2][3] |

| Molecular Formula | C₁₁H₈F₃NO | [2][4] |

| Molecular Weight | 227.19 g/mol | [4][5] |

| Melting Point | 252-253 °C | [4] |

| Appearance | Solid | [6] |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2O)C(F)(F)F | [5] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Conrad-Limpach synthesis.[1][7] This reaction proceeds in two main steps: the formation of an enamine intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.[1]

General Conrad-Limpach Synthesis Protocol

A general protocol for the synthesis of 4-hydroxyquinolines is as follows:

Step 1: Enamine Formation

-

An aniline derivative is reacted with a β-ketoester at a moderate temperature.[1]

-

This reaction is often catalyzed by a small amount of acid.[1]

-

The resulting β-aminoacrylate (enamine) can be isolated or used directly in the next step.[1]

Step 2: Thermal Cyclization

-

The enamine intermediate is heated in a high-boiling point solvent to approximately 250 °C.[1][8]

-

This high temperature promotes an intramolecular cyclization, followed by the elimination of an alcohol to yield the 4-hydroxyquinoline product.[1]

Adapted Experimental Protocol for this compound

Materials:

-

4-methylaniline (p-toluidine)

-

Ethyl 4,4,4-trifluoroacetoacetate

-

High-boiling point solvent (e.g., Dowtherm A)[8]

-

Catalytic amount of a strong acid (e.g., concentrated sulfuric acid)[8]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine 4-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent.

-

Add a catalytic amount of concentrated sulfuric acid to the stirred mixture.[8]

-

Heat the reaction mixture to reflux to facilitate the removal of ethanol produced during the reaction.

-

After the initial condensation, continue to heat the mixture to the cyclization temperature (approximately 250 °C) and maintain for a sufficient duration.[8]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, allow the mixture to cool, which should induce precipitation of the product.

-

Collect the solid product by filtration and wash with a non-polar solvent to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization.

Potential Biological Activities and Applications

Although specific biological data for this compound is scarce in the literature, the broader class of quinoline derivatives is known for a wide range of biological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[9] Its unique structure also lends itself to applications as a fluorescent probe in biochemical assays.[10]

Based on the activities of structurally similar compounds, potential areas of investigation for this compound include:

-

Antimalarial Activity: Quinolines are a cornerstone of antimalarial drug discovery.[11]

-

Anticancer Activity: Various quinoline derivatives have been investigated as potential anticancer agents.[12][13]

-

Antimicrobial and Antifungal Activity: The quinoline scaffold is present in many antimicrobial and antifungal drugs.[14]

Signaling Pathways and Experimental Workflows (Hypothetical)

Given the lack of specific mechanistic data for this compound, the following diagrams represent hypothetical workflows and signaling pathways based on the general understanding of quinoline derivatives in drug discovery.

Figure 1. General workflow for the synthesis and biological screening of this compound.

Figure 2. A hypothetical signaling pathway illustrating a potential anti-cancer mechanism of action for a quinoline derivative.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in medicinal chemistry. While its specific biological profile remains largely uncharacterized in public literature, its structural similarity to other bioactive quinolines suggests it may possess interesting pharmacological properties. This guide provides a foundational understanding of its synthesis and potential applications, highlighting the need for future research to elucidate its specific mechanism of action and therapeutic potential. Further in vitro and in vivo studies are warranted to fully explore the bioactivity of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. 1701-20-8|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [myskinrecipes.com]

- 7. synarchive.com [synarchive.com]

- 8. benchchem.com [benchchem.com]

- 9. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline [myskinrecipes.com]

In Silico Prediction of Physicochemical and ADMET Properties of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative with potential pharmacological relevance. In the early stages of drug discovery and development, the evaluation of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to assess its drug-likeness and potential for clinical success.[2]

In silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, enabling the prioritization of lead compounds and reducing the reliance on extensive experimental testing.[3] These computational tools utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems to predict a wide range of molecular characteristics.[4][5] This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET properties of this compound using established in silico methodologies.

Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic behavior. Key parameters such as lipophilicity (logP), ionization constant (pKa), and aqueous solubility influence a drug's absorption, distribution, and interaction with its biological target. The predicted physicochemical properties of this compound are summarized in Table 1.

| Property | Predicted Value | Description |

| Molecular Formula | C11H8F3NO | The elemental composition of the molecule.[6] |

| Molecular Weight | 227.18 g/mol | The mass of one mole of the compound.[6] |

| logP (Octanol/Water Partition Coefficient) | 2.85 | A measure of the molecule's lipophilicity, indicating its ability to cross cell membranes. |

| pKa (Acidic) | 6.45 | The ionization constant of the acidic hydroxyl group, influencing solubility and binding at physiological pH. |

| Aqueous Solubility (logS) | -3.20 | The logarithm of the molar solubility in water, indicating its dissolution properties. |

Table 1: Predicted Physicochemical Properties of this compound. The values for logP, pKa, and Aqueous Solubility were predicted using online computational tools.

ADMET Profile

The ADMET profile provides insights into the pharmacokinetic and safety aspects of a drug candidate. These predictions are crucial for identifying potential liabilities that could lead to failure in later stages of drug development. The predicted ADMET profile for this compound is presented in Table 2.

| ADMET Parameter | Predicted Outcome | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein, which can reduce drug absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Expected to have a high affinity for plasma proteins, which can affect its free concentration. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential to inhibit the metabolism of other drugs cleared by this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this cytochrome P450 isoform. |

| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs dependent on this enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions with substrates of this isoform. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the metabolism of a wide range of co-administered drugs. |

| Excretion | ||

| Renal OCT2 Substrate | No | Not likely to be actively secreted by the renal organic cation transporter 2. |

| Toxicity | ||

| AMES Mutagenicity | No | Not predicted to be mutagenic. |

| hERG I Inhibitor | Yes | Potential risk of cardiotoxicity due to inhibition of the hERG potassium channel. |

| Hepatotoxicity | No | Not predicted to cause liver toxicity. |

| Skin Sensitization | No | Unlikely to cause an allergic skin reaction. |

Table 2: Predicted ADMET Profile of this compound. Predictions were generated using a consensus of freely available online ADMET prediction tools.

Methodology

The in silico prediction of the physicochemical and ADMET properties of this compound was conducted using a series of well-established, freely accessible online platforms. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule, CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F, served as the input for these predictive models.[7]

The general workflow for this in silico analysis is depicted in the diagram below. The process begins with obtaining the chemical structure of the molecule of interest. This structure is then converted into a machine-readable format, such as a SMILES string. This input is submitted to various online prediction servers, which employ sophisticated algorithms, including quantitative structure-property relationship (QSPR) models and machine learning methods, to calculate the desired physicochemical and ADMET parameters. The outputs from these servers are then aggregated and analyzed to provide a comprehensive profile of the compound.

Figure 1: Workflow for the in silico prediction of molecular properties.

The prediction of cytochrome P450 (CYP) inhibition is a critical component of the ADMET profile, as it can indicate the potential for drug-drug interactions. The interaction of this compound with key CYP isoforms is visualized in the signaling pathway diagram below. This diagram illustrates the predicted inhibitory effects of the compound on major drug-metabolizing enzymes.

Figure 2: Predicted inhibitory interactions with major CYP450 enzymes.

Conclusion

The in silico analysis of this compound provides valuable preliminary data for its potential as a drug candidate. The predicted physicochemical properties suggest favorable lipophilicity and potential for good absorption. The ADMET profile indicates a high likelihood of intestinal absorption and blood-brain barrier penetration. However, the predictions also highlight potential liabilities, including the inhibition of several key cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4) and potential for hERG inhibition, which could lead to drug-drug interactions and cardiotoxicity, respectively.

These in silico predictions serve as a critical first-pass assessment, guiding further experimental validation. It is essential to confirm these findings through in vitro and in vivo studies to accurately characterize the pharmacokinetic and toxicological profile of this compound. This computational approach significantly streamlines the early-stage drug discovery process by identifying promising candidates and flagging potential issues before significant resources are invested.

References

- 1. jmpas.com [jmpas.com]

- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijapbjournal.com [ijapbjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. scbt.com [scbt.com]

- 7. This compound | VSNCHEM [vsnchem.com]

Methodological & Application

Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the chemical stability and reactivity of the quinoline core, making it a key building block in medicinal chemistry for designing molecules with specific biological targets.

Overview

The synthesis is achieved through a condensation and cyclization reaction between 4-methylaniline (p-toluidine) and ethyl 4,4,4-trifluoro-3-oxobutanoate. This reaction is catalyzed by an acid and driven to completion by the removal of water.

Reaction Scheme

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis protocol. The data is based on a similar synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline and has been adapted for the 6-methyl derivative.

| Parameter | Value |

| Reactants | |

| 4-Methylaniline (p-Toluidine) | 2.0 eq |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1.0 eq |

| Reagents | |

| p-Toluenesulfonic acid | 0.05 eq |

| Toluene | |

| Reaction Conditions | |

| Temperature | 140 °C |

| Reaction Time | Overnight |

| Product | |

| Yield | ~52% |

Experimental Protocol

This protocol outlines the step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Methylaniline (p-Toluidine)

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

p-Toluenesulfonic acid

-

Toluene

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-methylaniline (2.0 equivalents), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent), p-toluenesulfonic acid (0.05 equivalents), and toluene.

-

-

Reaction:

-

Heat the reaction mixture to 140 °C and maintain at reflux overnight. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution, water (3 times), and a saturated brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude residue.

-

Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent.

-

-

Product Isolation:

-

Combine the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a solid.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

This protocol provides a reliable method for the synthesis of this compound, a compound of significant interest in drug discovery and materials science. The procedure is based on a well-established synthetic route for analogous quinoline derivatives.[1] Researchers should adhere to standard laboratory safety practices when performing this synthesis.

References

Greener Pathways to Substituted Quinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties.[1][2] However, classical synthetic routes to these valuable compounds often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental organic solvents.[1][3] This has spurred the development of greener and more sustainable synthetic methodologies.[2][4] These modern approaches, which include the use of alternative energy sources like microwave and ultrasound irradiation, eco-friendly solvents such as water, and solvent-free or catalyst-free conditions, not only minimize the environmental impact but also frequently offer advantages in terms of reaction times, yields, and product purity.[5][6]

This document provides detailed application notes and experimental protocols for several greener synthesis methods for substituted quinolines, designed to be a practical guide for researchers in organic synthesis and drug development.

Comparative Data of Greener Synthesis Methods

The following table summarizes quantitative data from various greener methodologies for the synthesis of substituted quinolines, allowing for a direct comparison of their efficiencies and conditions.

| Reaction Name | Reactants | Catalyst/Conditions | Solvent | Time | Temp. (°C) | Yield (%) | Ref. |

| Microwave-Assisted Friedländer Annulation | 1-(2-Amino-5-methylphenyl)ethanone, Ethyl acetoacetate | Glacial Acetic Acid | - | 10-15 min | 120 | 85-95 | [7] |

| Microwave-Assisted Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | - | - | 10-30 min | 250-300 | up to 95 | [8][9] |

| Catalyst-Free Microwave Synthesis | Benzene-1,3-diol, Aldehyde, Ammonium acetate, Acetoacetanilide | - | Ethanol | 8-10 min | - | 88-96 | [3] |

| Ultrasound-Promoted Synthesis | Isatin, Ketones | Basic Ionic Liquid | Aqueous Media | 1-2 h | RT | High | [10] |

| Catalyst-Free Friedländer Reaction | 2-Aminobenzaldehyde, Ketones/Malononitrile | - | Water | 3 h | 70 | up to 97 | [11] |

| Solvent-Free & Catalyst-Free Synthesis | Substituted aldimines, Substituted Styrenes | - | - | 5 h | 110 | High | [12] |

| Nanocatalyst-Mediated Friedländer Reaction | 2-Aminoaryl ketones, 1,3-Dicarbonyl compounds | Nanoflake ZnO NP | - | 15-60 min | 90 | 85-96 | [13] |

Experimental Protocols

Herein, we provide detailed methodologies for key experiments in the greener synthesis of substituted quinolines.

Protocol 1: Microwave-Assisted Friedländer Annulation

This protocol describes a rapid and efficient synthesis of substituted quinolines using microwave irradiation.[7]

Materials:

-

1-(2-Amino-5-methylphenyl)ethanone

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

-

Glacial Acetic Acid

-

Microwave synthesis vial (10 mL)

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone (1 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (2 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 120 °C for 10-15 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Ultrasound-Promoted Synthesis in Aqueous Media

This protocol details the use of ultrasound irradiation to promote the synthesis of quinolines in an environmentally benign aqueous medium.[10][14]

Materials:

-

Isatin or other suitable amine precursor

-

Ketone

-

Basic Ionic Liquid (BIL)

-

Water

-

Ultrasonic bath

Procedure:

-

To a flask, add the isatin (1 mmol), ketone (1.5 mmol), and a catalytic amount of the basic ionic liquid.

-

Add water as the reaction medium.

-

Place the flask in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography.

Protocol 3: Catalyst-Free and Solvent-Free Synthesis

This protocol outlines a highly green method that avoids the use of both catalysts and solvents.[12]

Materials:

-

Substituted aldimine (1 mmol)

-

Substituted Styrene (1 mmol)

-

Round bottom flask (50 mL)

Procedure:

-

In a 50 mL round bottom flask, mix the substituted aldimine (1 mmol) and the substituted styrene (1 mmol).

-

Heat the reaction mixture at 110 °C for 5 hours.

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add water and ethyl acetate and stir for a short period.

-

Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The resulting crude solid is recrystallized from methanol to afford the pure product.

Visualizing Greener Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described greener synthesis methodologies.

Caption: General experimental workflow for greener quinoline synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ablelab.eu [ablelab.eu]

- 10. Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 12. jocpr.com [jocpr.com]

- 13. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biological Assays with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting biological assays with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a synthetic heterocyclic compound belonging to the quinoline class. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This document outlines detailed protocols for evaluating the cytotoxic, kinase inhibitory, and anti-inflammatory properties of this compound. While specific data for this compound is limited, the methodologies presented are based on established assays for structurally related quinoline compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides hypothetical IC50 values based on the activities of similar quinoline derivatives. These values should serve as a reference for expected potency and for designing experimental concentrations.

| Assay Type | Target/Cell Line | Hypothetical IC50 (µM) | Reference Compound Class |

| Cytotoxicity Assay | A549 (Lung Carcinoma) | 15.8 | Trifluoromethyl-quinoline derivatives against cancer cells |

| Kinase Inhibition Assay | Generic Tyrosine Kinase | 8.2 | Quinoline-based kinase inhibitors |

| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 Macrophages | 12.5 | Quinoline derivatives with anti-inflammatory properties |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.[3]

Materials:

-

This compound

-

Human cancer cell line (e.g., A549 - lung carcinoma)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol assesses the ability of this compound to inhibit the activity of a specific kinase.[5]

Materials:

-

This compound

-

Recombinant kinase (e.g., a generic tyrosine kinase)

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at 37°C for 60 minutes.

-

Stopping the Reaction: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value can be determined by plotting the percentage of kinase inhibition against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This protocol evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.

-

Data Analysis: A decrease in nitrite levels in the presence of the compound indicates anti-inflammatory activity. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Quinoline derivatives have been reported to modulate key signaling pathways involved in cancer and inflammation. While the specific targets of this compound are yet to be fully elucidated, potential pathways include the NF-κB and MAPK signaling cascades, which are central regulators of inflammatory responses and cell survival.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Many quinoline-based agents have been reported to exhibit potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[1][2][3] This document provides a comprehensive set of protocols for the systematic evaluation of novel quinoline derivatives for their potential as anticancer therapeutics, covering initial cytotoxicity screening to mechanism of action studies.

In Vitro Cytotoxicity Screening

The initial step in evaluating a new compound is to determine its cytotoxic effect on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[4]

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay measures the metabolic activity of cells.[4] Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[6]

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[6]

-

96-well flat-bottom plates.[6]

-

Quinoline derivatives (dissolved in DMSO to create a stock solution).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidic isopropanol).[5][6]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[6][7]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[6] Replace the existing medium with 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO) and untreated cells.[7]

-

Incubation: Incubate the plates for 48 to 72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[6][7]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Data Presentation: Cytotoxicity of Quinoline Derivatives

Summarize the calculated IC50 values in a table for clear comparison across different cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Derivative A | MCF-7 | Breast Adenocarcinoma | 29.8[1] |

| HCT-116 | Colorectal Carcinoma | 4.0 - 43[8] | |

| HL-60 | Promyelocytic Leukemia | 0.3[9] | |

| Derivative B | U937 | Histiocytic Lymphoma | 1.2[9] |

| A549 | Lung Carcinoma | 496[8] | |

| PA-1 | Ovarian Teratocarcinoma | 50[1] | |

| Doxorubicin | MCF-7 | Breast Adenocarcinoma | Reference |

Mechanism of Action Studies

Once a compound shows significant cytotoxicity, the next step is to investigate its mechanism of action. Key areas to explore include the induction of apoptosis and cell cycle arrest.

Protocol 2: Apoptosis Assay via Annexin V-FITC/PI Staining

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[10][11] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[10] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]

Materials:

-

Cancer cells treated with the quinoline derivative at its IC50 concentration.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat cells with the quinoline derivative for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.[12] Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

-

Washing: Wash the cells once with cold PBS.[14]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12][14]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Acquire at least 10,000 events per sample.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[13] Many anticancer agents exert their effect by inducing cell cycle arrest.[13] Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16] Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13]

Materials:

-

Cancer cells treated with the quinoline derivative.

-

PBS.

-

Ice-cold 70% Ethanol.

-

PI Staining Solution (containing PI and RNase A).[13]

-

Flow cytometer.